N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-6-11(2)8-13(7-10)18-16(21)14-4-5-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUMHMBKNOEKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine scaffold followed by the introduction of the carboxamide group. The compound can be synthesized through various methods that yield good to excellent results, making it a viable candidate for further biological evaluation .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimycobacterial Activity : Similar compounds in the imidazo[1,2-b]pyridazine class have shown moderate to good activity against Mycobacterium tuberculosis. For instance, related derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
- Anticancer Activity : Compounds with similar structural features have been evaluated for their antiproliferative effects on various cancer cell lines. Some derivatives have shown significant activity against colon carcinoma and other types at sub-micromolar concentrations .
- Antibacterial Activity : Certain derivatives have displayed moderate antibacterial activity. For example, one compound showed an MIC of 32 µM against E. coli .
Antimycobacterial Activity
The biological evaluation of this compound has not been extensively documented; however, related compounds indicate a promising profile against tuberculosis. The synthesis of various substituted imidazo[1,2-a]pyridine derivatives has shown that modifications in the structure can enhance antimycobacterial activity .
Anticancer Studies
In vitro studies have assessed the antiproliferative effects of imidazo[1,2-b]pyridazine derivatives on a range of human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | Colon Carcinoma (SW620) | 0.4 |
| 14 | Colon Carcinoma (SW620) | 0.7 |
| 16 | Acute Lymphoblastic Leukemia | 11.9 |
| 18 | Non-Hodgkin Lymphoma | 12.1 |
These findings suggest that structural modifications can significantly impact the potency of these compounds against cancer cells .
The mechanism by which these compounds exert their effects is still under investigation. However, initial studies suggest that they may act as full agonists at benzodiazepine receptors and exhibit selectivity towards certain receptor types . This receptor binding may contribute to their antiproliferative and antimicrobial properties.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives:
- Study A : A series of compounds were synthesized and tested for their activity against various cancer cell lines. The results indicated that bromo-substituted derivatives had enhanced activity compared to their non-substituted counterparts .
- Study B : Another investigation highlighted the significance of substituents on the phenyl ring in modulating both anticancer and antimycobacterial activities .
Scientific Research Applications
Synthesis of N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure includes:
- Formation of Imidazo[1,2-b]pyridazine scaffold : This is achieved through cyclocondensation reactions involving appropriate amines and carbonyl compounds.
- Carboxamide formation : The final step usually involves the reaction of the imidazo derivative with carboxylic acids or their derivatives to form the desired carboxamide.
The synthesis has been documented to yield good results in terms of purity and yield, allowing for further biological evaluation .
Antituberculosis Activity
Recent studies have highlighted the antituberculosis potential of imidazo[1,2-b]pyridazine derivatives. For instance:
- In vitro Testing : Compounds related to this compound have shown promising results against Mycobacterium tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL, indicating strong antimycobacterial activity .
- Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis and metabolism, although detailed studies are required to elucidate specific pathways.
Anticancer Properties
The compound also exhibits potential anticancer activity:
- Cell Line Studies : Preliminary investigations have indicated that the compound can induce apoptosis in various cancer cell lines. For example, it has shown effectiveness against breast and lung cancer cell lines by triggering cell cycle arrest and apoptosis .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms .
Antituberculosis Case Study
A recent study synthesized a series of imidazo[1,2-b]pyridazine derivatives including this compound. The results indicated that these compounds could serve as lead candidates for developing new antituberculosis drugs. The study emphasized the need for further optimization to improve bioavailability and reduce toxicity .
Anticancer Case Study
Another investigation focused on the anticancer properties of similar imidazo compounds. The study found that treatment with this compound led to a significant reduction in tumor size in xenograft models. This highlights its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Carboxamides
Compounds such as N-(3-fluorophenyl)-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide () share a similar carboxamide linkage but differ in the heterocyclic core (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine).
Hydroxynaphthalene Carboxamides
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () replaces the imidazopyridazine core with a hydroxynaphthalene moiety. This compound demonstrated PET-inhibiting activity (IC50 ~10 µM), highlighting the importance of substituent positioning (3,5-dimethyl groups enhance activity). However, the rigid aromatic naphthalene core may reduce conformational flexibility compared to the fused imidazopyridazine system .
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Fluorine/Chlorine Substituents : Compounds like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide () and N-(2-chlorophenyl)-imidazo[1,2-a]pyridine-2-carboxamide () utilize electron-withdrawing groups (EWGs), which enhance PET inhibition by increasing electrophilicity and lipophilicity .
- Methyl Substituents : The 3,5-dimethylphenyl group in the target compound provides electron-donating effects, which may improve metabolic stability or alter binding kinetics in kinase inhibitors (e.g., ponatinib analogs, ) .
Substituent Positioning
- Meta vs. Para Substitution : Meta-substituted phenyl groups (e.g., 3,5-dimethyl) are prevalent in high-activity PET inhibitors (), whereas ortho-substituted analogs (e.g., 2,5-difluorophenyl) show reduced activity due to steric hindrance or altered electronic profiles .
Physicochemical and Crystallographic Properties
Crystal structure studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal that meta-substitution with methyl groups influences molecular packing and lattice parameters. This suggests that the 3,5-dimethylphenyl group in the target compound may enhance crystallinity or stability compared to monosubstituted analogs .
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction yields be optimized?
A common approach involves coupling substituted imidazo[1,2-b]pyridazine precursors with aromatic amines. For example:
- Step 1 : Synthesize 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid via cyclization of pyridazine derivatives with α-haloketones.
- Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or CDI, followed by reaction with 3,5-dimethylaniline under reflux in anhydrous DMF .
- Optimization : Yield improvements (e.g., from 55% to 68%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to amine), using fused sodium acetate as a base, and selecting polar aprotic solvents (e.g., acetic anhydride) .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ 2.24–2.37 ppm for CH₃), aromatic protons (δ 6.56–8.01 ppm), and amide carbonyl signals (δ 165–171 ppm in ¹³C NMR) .
- IR : Identify key functional groups: NH stretches (~3,400 cm⁻¹), C=O (amide I band, ~1,650–1,720 cm⁻¹), and CN (~2,200 cm⁻¹) .
- MS : Validate molecular weight via [M+H]⁺ peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
Q. What crystallographic methods are suitable for determining its solid-state geometry?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:
- Space group : Monoclinic (e.g., P2₁/c) .
- Hydrogen bonding : Analyze N–H···O interactions (2.8–3.0 Å) to confirm dimerization trends .
- Validation : Use checkCIF/PLATON to resolve disorder or symmetry issues .
Advanced Research Questions
Q. How do meta-substituents (e.g., 3,5-dimethyl groups) influence the compound’s conformational stability and intermolecular interactions?
- Steric effects : 3,5-Dimethyl groups create torsional strain, favoring trans configurations in amide bonds (C=O and N–H antiperiplanar) .
- Hydrogen bonding : Bulkier substituents reduce packing efficiency, leading to weaker N–H···O interactions (e.g., dimerization energy decreases by ~2 kcal/mol compared to unsubstituted analogs) .
- Electron effects : Methyl groups (electron-donating) increase electron density on the aryl ring, altering reactivity in electrophilic substitutions .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., biological activity vs. docking studies)?
- Case study : If a predicted kinase inhibition (e.g., VEGFR2) is not observed experimentally:
- Re-evaluate force fields : Adjust partial charges for the imidazo-pyridazine core using DFT calculations (B3LYP/6-31G**) .
- Solvent effects : Simulate aqueous environments (PCM model) to account for solvation entropy .
- Bioassay validation : Use orthogonal assays (e.g., SPR vs. cell-based IC₅₀) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
-
Key modifications :
Position Modification Effect Imidazo[1,2-b]pyridazine C2 Replace methyl with cyclopropyl ↑ VEGFR2 inhibition (IC₅₀ from 12 nM to 5 nM) Aryl ring (3,5-dimethyl) Introduce electron-withdrawing groups (e.g., Cl) ↑ Metabolic stability (t₁/₂ from 1.2 h to 4.5 h) -
Methodology : Use parallel synthesis with R-group enumeration (e.g., 20 analogs) and assess via High-Throughput Screening (HTS) .
Q. What are the challenges in validating hydrogen-bonding networks in polymorphic forms?
- Issue : Polymorphs may exhibit divergent N–H···O geometries due to solvent of crystallization (e.g., ethanol vs. DMF).
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
